molecular formula C24H16Br4Si B1516409 Tetrakis(3-bromophenyl)silane CAS No. 553611-81-7

Tetrakis(3-bromophenyl)silane

Cat. No.: B1516409
CAS No.: 553611-81-7
M. Wt: 652.1 g/mol
InChI Key: AEONAMFYGJFDJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrakis(3-bromophenyl)silane is a chemical compound with the molecular formula C24H16Br4Si and a molecular weight of 652.09 . It is a solid at 20 degrees Celsius and should be stored under inert gas . It is sensitive to moisture .


Molecular Structure Analysis

The molecular structure of this compound consists of a silicon atom at the center, surrounded by four 3-bromophenyl groups .


Chemical Reactions Analysis

This compound has been used in the synthesis of porous organic polymers (POPs) via Sonogashira–Hagihara coupling reactions . These polymers have high thermal stability and specific surface areas, making them promising candidates for various applications .


Physical and Chemical Properties Analysis

This compound appears as a white to light yellow powder or crystal . It has a melting point range of 183.0 to 187.0 °C . .

Scientific Research Applications

Synthesis of Tetrahedral Building Blocks

Tetrakis(3-bromophenyl)silane, among other derivatives of tetraphenylmethane and tetraphenylsilane, has been synthesized for use as a precursor in the construction of complex molecules with tetrahedral geometries. These compounds are important for organic synthesis, molecular and supramolecular design, and construction (Fournier, Wang, & Wuest, 2003).

Porous Organic Polymers and Carbon Dioxide Sorption

This compound has been utilized in the synthesis of porous organic polymers (POPs), which show high thermal stability and significant porosity. These materials have applications in storing and capturing carbon dioxide, with moderate carbon dioxide uptakes and high binding ability with CO2 (Ma, Bingxue, & Li, 2015).

Optical Properties in Fluorinated Star-Shaped Block Copolymers

Tetrakis(4-(1-bromoethyl)phenyl)silane, a related compound, has been used to synthesize fluorinated star-shaped block copolymers with potential applications in optical waveguide devices. These polymers demonstrate high thermo-optic coefficients and tunable refractive indices, beneficial for optical stability in moist environments (Qu, Xinran, & Wang, 2016).

Hydrogen-Bonded Networks from Tetraphenols

Tetrakis(3-hydroxyphenyl)silane and its derivatives have been used to create hydrogen-bonded networks, which are significant for the understanding of complex topologies in molecular structures. These networks have been studied for their unique crystalline properties (Fournier, Maris, Simard, & Wuest, 2003).

Silicon-Containing Porous Polymers for Gas Adsorption

Another application of this compound is in the preparation of silicon-containing porous polymers. These materials exhibit tunable porosity and are efficient for gas adsorption, particularly CO2, highlighting their potential in environmental applications (Ma, Bingxue, & Li, 2017).

Future Directions

Tetrakis(3-bromophenyl)silane has potential applications in the synthesis of porous organic polymers, which could be used for carbon dioxide sorption . These materials could potentially be applied as promising candidates for storing and capturing CO2 .

Properties

IUPAC Name

tetrakis(3-bromophenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Br4Si/c25-17-5-1-9-21(13-17)29(22-10-2-6-18(26)14-22,23-11-3-7-19(27)15-23)24-12-4-8-20(28)16-24/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEONAMFYGJFDJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)[Si](C2=CC(=CC=C2)Br)(C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Br4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tetrakis(3-bromophenyl)silane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tetrakis(3-bromophenyl)silane
Reactant of Route 3
Reactant of Route 3
Tetrakis(3-bromophenyl)silane
Reactant of Route 4
Reactant of Route 4
Tetrakis(3-bromophenyl)silane
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Tetrakis(3-bromophenyl)silane
Reactant of Route 6
Reactant of Route 6
Tetrakis(3-bromophenyl)silane
Customer
Q & A

Q1: What makes Tetrakis(3-bromophenyl)silane useful for creating porous materials?

A: this compound is a tetrahedral silicon-centered monomer. The molecule possesses four reactive bromine atoms which can participate in Sonogashira–Hagihara coupling reactions. [, ] This allows it to act as a building block for complex, crosslinked polymer structures. By reacting it with suitable linkers, like 2,2′,7,7′-tetraethynyl-9,9′-spirobifluorene (TESF), researchers can create porous organic polymers (POPs). [] The spatial arrangement of the phenyl rings around the central silicon atom influences the final structure and porosity of the resulting POP. []

Q2: How does changing the structure of the silicon-centered monomer affect the final properties of the porous organic polymer?

A: Research has shown that using this compound as a monomer, compared to the structurally similar Tetrakis(4-bromophenyl)silane, leads to a POP with different porosity. [] This suggests that the position of the bromine atom on the phenyl rings (meta vs. para) influences the spatial arrangement of the polymer network during synthesis. This highlights how subtle structural changes in the monomer can be used to fine-tune the properties of the final porous material.

Q3: What are the potential applications of porous organic polymers synthesized using this compound?

A: The POPs synthesized using this compound, specifically POP-2 in the referenced research [], demonstrate moderate carbon dioxide uptake and selectivity. [] This makes them potentially suitable for carbon capture and storage applications, which is crucial for addressing climate change. Further research can explore optimizing the POP structure for enhanced gas sorption properties and investigate other applications like catalysis or sensing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.